5-Aminopyridine-3-sulfonic acid

描述

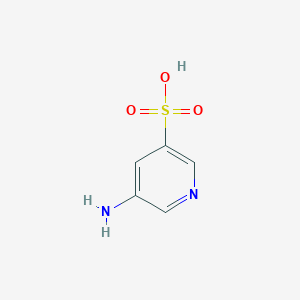

5-Aminopyridine-3-sulfonic acid is an organic compound featuring a pyridine (B92270) ring substituted with both an amino group (-NH₂) at the 5-position and a sulfonic acid group (-SO₃H) at the 3-position. Its chemical structure brings together a basic nitrogenous heterocycle with a strongly acidic functional group, suggesting a rich and complex chemical behavior, including the potential to form zwitterions. While its specific applications are not yet widely explored, its structure is intrinsically linked to two areas of profound importance in chemical science.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 62009-35-2 synchem.dechemicalbook.com |

| Molecular Formula | C₅H₆N₂O₃S synchem.de |

| Molecular Weight | 174.18 g/mol synchem.de |

| Synonyms | 3-Pyridinesulfonic acid, 5-amino- chemicalbook.com |

This data is compiled from chemical database entries.

The pyridine ring is a fundamental six-membered aromatic heterocycle that is isosteric with benzene. This structural unit is not merely a solvent but a cornerstone in numerous areas of chemistry. Pyridine and its derivatives are ubiquitous in nature, forming the core of essential biomolecules like vitamins (niacin and pyridoxine) and coenzymes. nih.gov In medicinal chemistry, the pyridine scaffold is considered a "privileged structure" because it is a component in thousands of drug molecules, valued for its ability to engage in hydrogen bonding and other interactions with biological targets. nih.gov Its derivatives have led to the development of drugs for a wide array of diseases, including tuberculosis, cancer, and hypertension. nih.gov Furthermore, the basic nitrogen atom makes pyridine derivatives excellent ligands in organometallic chemistry and versatile catalysts in organic synthesis. nih.gov

The sulfonic acid group (-SO₃H) is a strongly acidic, sulfur-containing functional group that imparts unique properties to organic molecules. As strong organic acids, they are widely employed as catalysts in reactions like esterification and alkylation, often providing a more manageable and less corrosive alternative to mineral acids. nih.gov A key feature of the sulfonic acid moiety is its ability to dramatically increase the aqueous solubility of a compound, a property that is highly valuable in pharmaceutical and materials science. nih.gov This functional group is also a crucial intermediate in chemical synthesis. For instance, aromatic sulfonic acids are precursors in the preparation of phenols and various dyes. nih.gov The conversion of sulfonic acids into derivatives such as sulfonamides or sulfonyl chlorides opens up a vast area of synthetic possibilities. rasayanjournal.co.innih.gov

Aminopyridine sulfonic acids represent a class of compounds that combine the key features of both pyridine and sulfonic acid moieties with the nucleophilic and basic properties of an amino group. These molecules are amphoteric, containing both acidic (sulfonic acid) and basic (amino group and pyridine nitrogen) centers. The relative positions of the amino and sulfonic acid groups on the pyridine ring define different structural isomers, such as 4-aminopyridine-3-sulfonic acid and 6-aminopyridine-3-sulfonic acid, each with potentially distinct chemical and physical properties. rasayanjournal.co.innih.gov

Research into this class of compounds often focuses on their utility as building blocks for more complex molecules. For example, the synthesis of pyridosulfonamide derivatives from 6-aminopyridine-3-sulfonic acid has been explored to develop new potential antimicrobial agents, leveraging the combined bioactivity of the pyridine and sulfonamide motifs. rasayanjournal.co.in The presence of multiple functional groups allows for selective chemical modifications, making these compounds versatile platforms in medicinal chemistry and materials science. nih.gov

Comparison of Select Aminopyridine Sulfonic Acid Isomers

| Compound Name | CAS Number | Key Research Context |

|---|---|---|

| This compound | 62009-35-2 | Limited published research; primarily listed in chemical catalogs. synchem.dechemicalbook.com |

| 4-Aminopyridine-3-sulfonic acid | 2762922 (CID) | Database entry exists; limited specific research cited. nih.gov |

| 6-Aminopyridine-3-sulfonic acid | Not available | Used as an intermediate for the synthesis of pyridosulfonamide derivatives with potential antimicrobial activity. rasayanjournal.co.in |

This table highlights the varying levels of research attention given to different isomers within this structural class.

Despite the clear academic interest in its constituent functional groups, dedicated research on this compound itself appears to be notably sparse in publicly accessible literature. The compound is listed in several chemical supplier catalogs and databases, which provide basic physicochemical data such as its CAS number and molecular formula. synchem.dechemicalbook.com However, detailed studies on its synthesis, characterization, reactivity, and potential applications are not widely reported.

While no specific synthesis for this compound is documented, methods for related isomers provide a potential blueprint. For instance, the synthesis of 6-aminopyridine-3-sulfonic acid has been achieved through the high-temperature sulfonation of 2-aminopyridine (B139424) with concentrated sulfuric acid. rasayanjournal.co.in A similar approach, starting from 3-aminopyridine (B143674), could hypothetically yield the 5-amino- isomer, though the regioselectivity and reaction conditions would require significant investigation and optimization.

Hypothetical Synthesis Route for this compound

| Step | Reactant | Reagent | Potential Product | Rationale/Context |

|---|---|---|---|---|

| 1 | 3-Aminopyridine | Concentrated Sulfuric Acid (H₂SO₄) | This compound | Based on the documented sulfonation of 2-aminopyridine to form 6-aminopyridine-3-sulfonic acid. rasayanjournal.co.in The conditions (e.g., high temperature) would need to be determined experimentally. |

| 2 | This compound | Phosphorus Pentachloride (PCl₅) | 5-Aminopyridine-3-sulfonyl chloride | This step is a standard method for converting sulfonic acids to sulfonyl chlorides, enabling further derivatization. rasayanjournal.co.in |

This table outlines a plausible, yet unconfirmed, synthetic pathway based on established chemical transformations for analogous compounds.

The current state of knowledge surrounding this compound is defined by significant research gaps. The lack of published, optimized, and scalable synthetic procedures is the most immediate hurdle. Establishing a reliable synthetic route is the first step toward enabling broader research.

Following this, a thorough characterization of the compound's physicochemical properties is needed. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), determination of its pKa values, and investigation of its tautomeric and zwitterionic forms in different environments.

The primary future direction for this molecule lies in the exploration of its potential applications. Given the biological significance of aminopyridines and the utility of sulfonic acids and their sulfonamide derivatives, a key area of investigation would be in medicinal chemistry. Synthesizing a library of derivatives from this compound and screening them for various biological activities (e.g., as enzyme inhibitors or receptor antagonists) could uncover novel therapeutic leads. Furthermore, its potential use in materials science, for example as a monomer for functional polymers or as a component in coordination complexes, remains entirely unexplored. Bridging these fundamental research gaps is essential to unlock the scientific potential of this compound.

Structure

3D Structure

属性

IUPAC Name |

5-aminopyridine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-4-1-5(3-7-2-4)11(8,9)10/h1-3H,6H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOOMEVLNVJJSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1S(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90506804 | |

| Record name | 5-Aminopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62009-35-2 | |

| Record name | 5-Aminopyridine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90506804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 5 Aminopyridine 3 Sulfonic Acid

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. pearson.com When substitution does occur, it typically favors the 3- and 5-positions. pearson.com

In 5-aminopyridine-3-sulfonic acid, the reactivity is further modulated by the substituents. The amino group at the 5-position is a powerful activating group that directs incoming electrophiles to the ortho (4- and 6-) positions. byjus.com Conversely, the sulfonic acid group at the 3-position is strongly deactivating and acts as a meta-director, guiding electrophiles to the 5-position, which is already occupied. lumenlearning.com

Nucleophilic Substitution Reactions

The electron-deficient character of the pyridine ring makes it susceptible to nucleophilic attack, particularly when a good leaving group is present at the 2- or 4-positions. quimicaorganica.orgyoutube.com

Vicarious Nucleophilic Substitution (VNS) is a reaction that allows for the formal substitution of a hydrogen atom by a nucleophile in electron-deficient aromatic rings. This reaction typically requires the presence of a strong electron-withdrawing group, such as a nitro group, to activate the ring for nucleophilic attack.

Research on 3-nitropyridine (B142982) and its derivatives has shown that VNS reactions with ammonia (B1221849) and amines proceed with high regioselectivity and yield, affording substitution at the position para to the nitro group. researchgate.net This method has also been successfully applied for the alkylation of 3-nitropyridines. researchgate.net While there is no specific literature detailing the VNS reactivity of this compound, the principle suggests that the presence of a sufficiently activating group is crucial for this transformation.

The sulfonic acid group (-SO₃H) or its conjugate base, the sulfonate group (-SO₃⁻), can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, especially when the pyridine ring is activated by electron-withdrawing groups.

Studies on the related compound, 5-nitropyridine-2-sulfonic acid, demonstrate the feasibility of this reaction. The sulfonate group at the 2-position, activated by the nitro group at the 5-position, can be displaced by a variety of oxygen, nitrogen, and halogen nucleophiles in good to excellent yields. researchgate.net Although the sulfonic acid group in this compound is at the less reactive 3-position, the displacement is still a potential reaction pathway, particularly with strong nucleophiles under forcing conditions. quimicaorganica.org

| Nucleophile | Product | Yield (%) | Reference |

| Methoxide | 2-Methoxy-5-nitropyridine | 95% | researchgate.net |

| Ethoxide | 2-Ethoxy-5-nitropyridine | 97% | researchgate.net |

| Isopropoxide | 2-Isopropoxy-5-nitropyridine | 65% | researchgate.net |

| Ammonia | 2-Amino-5-nitropyridine | 92% | researchgate.net |

| Butylamine | 2-Butylamino-5-nitropyridine | 76% | researchgate.net |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62% | researchgate.net |

| Benzylamine | 2-Benzylamino-5-nitropyridine | 77% | researchgate.net |

| Chloride | 2-Chloro-5-nitropyridine | 87% | researchgate.net |

Table 1: Nucleophilic displacement reactions on 5-nitropyridine-2-sulfonic acid, a related pyridine sulfonic acid derivative.

Transformations Involving the Aminopyridine Moiety

The primary amino group is a versatile functional handle that can undergo a range of chemical transformations.

The primary amine in this compound is expected to exhibit typical reactivity for an aromatic amine, including acylation, alkylation, and diazotization. msu.edu

A key reaction of primary amines is the formation of sulfonamides. For example, the related 6-aminopyridine-3-sulfonyl chloride reacts with various substituted amines to form a series of pyridosulfonamide derivatives. rasayanjournal.co.in This reaction proceeds by the nucleophilic attack of the external amine on the sulfonyl chloride. Similarly, the amino group of this compound could be acylated or react with sulfonyl chlorides. The Hinsberg test, which uses benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines, relies on this reactivity to form sulfonamides from primary and secondary amines. msu.edu

Another important transformation is amide bond formation. A modern organophosphorus-catalyzed method allows for the three-component condensation of amines, carboxylic acids, and pyridine N-oxides to generate 2-amidopyridines, showcasing a powerful route to amide functionalization. nih.gov

| Reagent Type | Specific Reagent | Product Type | Reference |

| Sulfonyl Chloride | Benzenesulfonyl chloride | Sulfonamide | msu.edu |

| Carboxylic Acid/Coupling Agent | Carboxylic acids | Amide | nih.gov |

| Alkyl Halide | Alkyl bromides | N-Alkylated amine | msu.edu |

Table 2: Representative reactions involving the primary amine group.

The amino group is susceptible to oxidation, which can lead to a variety of products, including nitroso, nitro, or dimeric azo compounds, depending on the oxidant and reaction conditions.

In a related system, the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides with bleach (sodium hypochlorite) was found to result in an unusual oxidative dimerization, forming complex polyheterocyclic structures stereoselectively. acs.org This reaction involves the cleavage of N-H and C=C bonds and the formation of new sigma bonds, without oxidizing the pyridine nitrogen or the sulfur atom. acs.org

Furthermore, research on 2-aminopyridine-3-sulfonyl chlorides has shown that they can react with tertiary amines in the presence of air to produce sulfonylethenamines. researchgate.net In this transformation, the 2-aminopyridine-3-sulfonyl chloride appears to play a dual role, promoting the aerobic oxidation of the tertiary amine and electrophilically trapping the resulting enamine intermediate. researchgate.net These examples highlight the potential for the aminopyridine moiety in this compound to participate in complex oxidative transformations.

Transformations Involving the Sulfonic Acid Group

A significant transformation of this compound is its conversion to the corresponding sulfonyl chloride. This is a crucial step for synthesizing various derivatives, such as sulfonamides. The conversion is typically achieved by treating the sulfonic acid with a chlorinating agent like phosphorus pentachloride (PCl₅), often in the presence of phosphorus oxychloride (POCl₃). rasayanjournal.co.in For example, 6-aminopyridine-3-sulfonic acid can be converted to 6-aminopyridine-3-sulfonyl chloride by grinding it with PCl₅ and a few drops of POCl₃, followed by refluxing the mixture. rasayanjournal.co.in

The general reaction is: Pyridine-SO₃H + PCl₅ → Pyridine-SO₂Cl + POCl₃ + HCl

A method for producing pyridine-3-sulfonyl chloride involves the stepwise or continuous addition of phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid. google.com This is followed by distillation under reduced pressure to purify the product. google.com Research has also focused on optimizing the synthesis of pyridine-3-sulfonyl chlorides from substituted 3-aminopyridines via diazotization and subsequent substitution of the diazo group. researchgate.net

An alternative approach avoids the use of sulfur dioxide gas and acetic acid by reacting the diazonium salt of an aminopyridine with a mixture of thionyl chloride in water in the presence of an electron transfer catalyst. googleapis.com

The sulfonic acid group of this compound can participate in condensation reactions. These reactions involve the combination of two molecules to form a single molecule, with the elimination of a small molecule like water. libretexts.org While direct esterification of sulfonic acids is less common than that of carboxylic acids, it can be achieved under specific conditions.

More frequently, the sulfonyl chloride derivative is used to form sulfonamides through condensation with amines. rasayanjournal.co.in This reaction is a cornerstone of sulfa drug synthesis. The sulfonyl chloride is reacted with a primary or secondary amine, resulting in the formation of a sulfonamide and hydrochloric acid.

The general reaction is: Pyridine-SO₂Cl + R-NH₂ → Pyridine-SO₂NH-R + HCl

For instance, 6-aminopyridine-3-sulfonyl chloride can be reacted with various substituted amines to produce a series of pyridosulfonamide derivatives. rasayanjournal.co.in

Intramolecular and Intermolecular Reaction Pathways

Sigmatropic rearrangements are pericyclic reactions where a σ-bond migrates across a π-system. libretexts.org These rearrangements are classified by the numbers of atoms over which the bond migrates. libretexts.org While specific examples involving this compound are not prevalent in the provided literature, the principles of sigmatropic shifts can be applied to pyridine derivatives.

Common types of sigmatropic rearrangements include and researchgate.netresearchgate.net shifts. libretexts.orgstereoelectronics.org A hydrogen shift, for example, involves the movement of a hydrogen atom across a five-atom π-system. libretexts.org The Cope and Claisen rearrangements are classic examples of researchgate.netresearchgate.net sigmatropic shifts. libretexts.org The Claisen rearrangement, for instance, involves an allyl vinyl ether and is a key step in some biosynthetic pathways. libretexts.org

The study of sigmatropic rearrangements often involves analyzing the stereochemistry and the electronic requirements of the transition state, which are governed by the Woodward-Hoffmann rules. For example, thermal hydrogen shifts typically occur via a suprafacial pathway. stereoelectronics.org

This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds through cyclization reactions. The amino group and the functionalities derived from the sulfonic acid group are key to these transformations.

For instance, 2-aminopyridines can react with sulfoxonium ylides to form imidazo[1,2-a]pyridines. researchgate.net Another approach involves the [4+1]-cyclization of 3-amino-4-methylpyridines with electrophiles like trifluoroacetic anhydride (B1165640) to yield 6-azaindoles. chemrxiv.org

Furthermore, pyridinium (B92312) 1,4-zwitterions, which can be derived from pyridine compounds, undergo various formal cycloaddition reactions, such as (3+2), (3+3), and (4+1) cyclizations, to construct diverse heterocyclic frameworks. mdpi.com For example, the reaction of pyridinium 1,4-zwitterions with hydrazonoyl chlorides can lead to the formation of fully substituted pyrazoles. mdpi.com

Spectroscopic and Advanced Characterization for Structural Elucidation of 5 Aminopyridine 3 Sulfonic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy is instrumental in identifying the key functional moieties within the 5-aminopyridine-3-sulfonic acid structure: the pyridine (B92270) ring, the amino group (-NH₂), and the sulfonic acid group (-SO₃H).

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its chemical environment, allowing for the identification of functional groups.

For this compound, the FT-IR spectrum is expected to show distinct bands corresponding to its constituent parts. The amino group (-NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the region of 3250-3480 cm⁻¹. youtube.com The sulfonic acid group (-SO₃H) is characterized by several strong absorptions. The S=O asymmetric and symmetric stretching vibrations are prominent, often appearing as strong bands. For instance, in the analogous compound 4-aminopyridine-3-sulfonic acid, these stretches are found at 1180 cm⁻¹ and 1120 cm⁻¹. The S-O single bond stretch is also a key indicator, observed for pyridine-3-sulfonic acid around 1035 cm⁻¹. np-mrd.orgambeed.com

Deformation vibrations of the sulfonic acid group, such as scissoring and wagging modes, occur at lower frequencies, typically in the 500-650 cm⁻¹ range. np-mrd.orgchemicalbook.com The pyridine ring itself contributes a series of characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and ring stretching vibrations between 1300 and 1600 cm⁻¹. chemicalbook.com The C-S stretching vibration is expected in the region of 760 ± 25 cm⁻¹. np-mrd.orgchemicalbook.com

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound (Based on Analogous Compounds)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | Amino (-NH₂) | 3250 - 3480 | youtube.com |

| C-H Stretch | Pyridine Ring | 3000 - 3100 | chemicalbook.com |

| Asymmetric S=O Stretch | Sulfonic Acid (-SO₃H) | ~1180 | |

| Symmetric S=O Stretch | Sulfonic Acid (-SO₃H) | ~1120 | |

| S-O Stretch | Sulfonic Acid (-SO₃H) | ~1035 | np-mrd.orgambeed.com |

| Ring Stretching | Pyridine Ring | 1300 - 1600 | chemicalbook.com |

| C-S Stretch | C-SO₃H | 735 - 785 | np-mrd.orgchemicalbook.com |

| SO₂ Scissoring | Sulfonic Acid (-SO₃H) | 600 - 640 | np-mrd.org |

| SO₂ Wagging | Sulfonic Acid (-SO₃H) | ~552 | np-mrd.orgchemicalbook.com |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a detailed "molecular fingerprint." Studies on the parent compound, pyridine-3-sulfonic acid, have recorded and analyzed its FT-Raman spectrum. np-mrd.orgsigmaaldrich.comresearchgate.net Key Raman bands include the S-O stretch observed at 1034 cm⁻¹ and various deformations of the sulfonic acid group. np-mrd.org

Surface-Enhanced Raman Scattering (SERS) is a powerful advancement of the technique where the Raman signal of molecules adsorbed onto a nanostructured metal surface (typically silver or gold) is dramatically amplified. For pyridine-3-sulfonic acid, the SERS spectrum recorded on a silver colloid shows significant enhancement of bands related to the C-H and S-O vibrations. sigmaaldrich.comresearchgate.net This enhancement pattern suggests a likely "perpendicular orientation" of the molecule on the silver surface, providing valuable information about the molecule-surface interaction. sigmaaldrich.comresearchgate.net

Table 2: Key Raman and SERS Bands for Pyridine-3-sulfonic Acid

| Vibrational Mode | Functional Group | Raman Frequency (cm⁻¹) | SERS Observation | Reference |

|---|---|---|---|---|

| S-O Stretch | Sulfonic Acid (-SO₃H) | 1034 | Enhanced | np-mrd.orgsigmaaldrich.comresearchgate.net |

| SO₂ Scissoring | Sulfonic Acid (-SO₃H) | 630, 607 | - | np-mrd.org |

| C-H Vibrations | Pyridine Ring | - | Enhanced | sigmaaldrich.comresearchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, three distinct signals are expected for the aromatic protons on the pyridine ring. The positions of these signals (chemical shifts) are influenced by the electronic effects of the amino and sulfonic acid groups. The amino group at C5 is electron-donating, tending to shift attached and ortho/para protons upfield (to lower ppm values). Conversely, the sulfonic acid group at C3 is strongly electron-withdrawing, shifting ortho/para protons downfield (to higher ppm values).

Based on these effects and data from analogous compounds, the proton at the C2 position, being ortho to both the ring nitrogen and the sulfonic acid group, is expected to be the most downfield. The proton at C6, being ortho to the amino group, would be significantly shielded. The proton at C4, situated between the two substituents, will have an intermediate chemical shift. The coupling between these protons (J-coupling) would provide definitive evidence of their relative positions.

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Key Influences |

|---|---|---|---|

| H-2 | ~8.5 - 8.8 | Doublet (d) or Singlet (s) | Deshielded by N and -SO₃H |

| H-4 | ~7.8 - 8.1 | Doublet of doublets (dd) or Doublet (d) | Influenced by adjacent -SO₃H and -NH₂ |

| H-6 | ~7.9 - 8.2 | Doublet (d) or Singlet (s) | Shielded by -NH₂, deshielded by N |

Note: Predictions are based on general substituent effects on a pyridine ring and data from related isomers. Actual values may vary based on solvent and pH.

¹³C NMR spectroscopy provides a map of the carbon backbone of the molecule. For this compound, five distinct signals are expected in the aromatic region, one for each carbon atom of the pyridine ring. Similar to ¹H NMR, the chemical shifts are governed by the substituents.

The carbon atom directly attached to the sulfonic acid group (C3) and the carbons ortho to the ring nitrogen (C2 and C6) are expected to be the most downfield. The electron-donating amino group will shield the carbon it is attached to (C5) and the carbon at the C4 position. Quaternary carbons (those not bonded to any hydrogen, like C3 and C5) often show signals of lower intensity, which can aid in their assignment. youtube.com

Table 4: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Position | Predicted Chemical Shift (ppm) | Key Influences |

|---|---|---|

| C-2 | ~145 - 150 | Deshielded by N |

| C-3 | ~140 - 145 | Deshielded by -SO₃H (quaternary) |

| C-4 | ~125 - 130 | Shielded by -NH₂ |

| C-5 | ~135 - 140 | Attached to -NH₂ (quaternary) |

| C-6 | ~142 - 147 | Deshielded by N |

Note: Predictions are based on data from related aminopyridines and sulfonic acids. Actual values may vary based on solvent and pH.

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are J-coupled, typically on adjacent carbons. researchgate.net For this compound, a COSY spectrum would be expected to show a cross-peak between H4 and its neighbors (if any within coupling distance), confirming their connectivity and helping to trace the proton sequence around the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. researchgate.net An HSQC spectrum would show cross-peaks connecting H2 to C2, H4 to C4, and H6 to C6. This allows for the direct and certain assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical for confirming the substitution pattern, as it reveals correlations between protons and carbons that are two or three bonds away. researchgate.net For instance, the proton at H2 would show a correlation to C4 and C6, and crucially, to the quaternary carbon C3, confirming the position of the sulfonic acid group. Likewise, the proton at H6 would show correlations to C4 and C2, and importantly, to the quaternary carbon C5, confirming the position of the amino group. These long-range correlations provide the definitive links to piece the entire structure together.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and probing the fragmentation patterns of molecules. For this compound, with a molecular formula of C₅H₆N₂O₃S, the expected molecular weight is approximately 174.18 g/mol . synchem.dechemicalbook.comnih.gov

Electrospray ionization (ESI), a soft ionization technique, is particularly well-suited for analyzing polar molecules like this compound. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. This ion would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often with an error of less than 5 ppm, which allows for the unambiguous determination of the elemental composition. researchgate.net

Tandem mass spectrometry (MS/MS) provides further structural information through collision-induced dissociation (CID) of the parent ion. While specific fragmentation data for this compound is not extensively detailed in the provided results, general fragmentation patterns for related structures can be inferred. Key fragmentation pathways for organic sulfonic acids often involve the loss of the sulfonic acid group or parts of it. researchgate.net Common fragmentation patterns for related compounds include:

Loss of SO₃: A characteristic fragmentation for sulfonic acids is the loss of a sulfur trioxide molecule.

Loss of the Sulfonic Acid Group: Cleavage of the C-S bond can result in the loss of the entire -SO₃H group.

Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although it is a relatively stable aromatic system. libretexts.org

Amine Group Fragmentation: The amino group can also influence the fragmentation pattern. libretexts.org

The fragmentation of a related compound, pyridine-3-sulfonic acid, when derivatized, has been shown to involve the loss of SO₂. nih.gov It is plausible that this compound would exhibit similar fragmentation behavior, providing valuable data for its structural confirmation.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₅H₆N₂O₃S | synchem.dechemicalbook.comnih.gov |

| Molecular Weight | 174.18 g/mol | synchem.dechemicalbook.comnih.gov |

| Primary Ionization Technique | Electrospray Ionization (ESI) | researchgate.netmdpi.com |

| Expected Pseudomolecular Ion | [M+H]⁺ | researchgate.net |

X-ray Crystallography for Solid-State Structure Determination

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. To perform this analysis, a suitable single crystal of this compound must be grown. This technique can precisely measure the positions of individual atoms within the crystal, allowing for the determination of:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Torsional Angles: The dihedral angles that describe the conformation of the molecule.

Unit Cell Parameters: The dimensions of the basic repeating unit of the crystal lattice.

While specific crystallographic data for this compound is not available in the search results, the analysis of related pyridine derivatives by SC-XRD demonstrates the power of this technique. researchgate.net For instance, the crystal structure of a brominated spirooxindole derivative was determined to be triclinic with the space group P-1, and the analysis revealed detailed bond parameters and intermolecular interactions. researchgate.net A similar comprehensive analysis of this compound would provide unequivocal proof of its structure and reveal details about its hydrogen bonding and other intermolecular interactions in the solid state.

Powder X-ray diffraction is a rapid and non-destructive technique used to identify the crystalline phases of a material. units.it It is particularly useful for routine characterization and for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. units.it

The PXRD pattern is a fingerprint of a specific crystalline solid. units.it It consists of a series of peaks at different diffraction angles (2θ), which correspond to the d-spacings of the crystal lattice planes as described by Bragg's Law. units.it By comparing the experimental PXRD pattern of a sample of this compound to a reference pattern or a pattern calculated from single-crystal data, one can confirm its identity and crystalline purity. researchgate.net

Furthermore, PXRD is crucial for detecting different polymorphic forms, as each polymorph will have a unique crystal structure and, therefore, a distinct PXRD pattern. units.it The presence of different polymorphs can significantly impact the physical properties of a compound.

Table 2: Principles of X-ray Diffraction Techniques for Crystalline Solids

| Technique | Information Obtained | Application for this compound |

| Single Crystal X-ray Diffraction (SC-XRD) | Absolute molecular structure, bond lengths, bond angles, unit cell parameters. researchgate.net | Definitive structural confirmation and detailed analysis of intermolecular interactions. researchgate.net |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, polymorphism screening, purity assessment. units.itresearchgate.net | Routine identification, quality control, and study of different crystalline forms. units.it |

Other Spectroscopic and Analytical Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.

For this compound, the pyridine ring and the amino group constitute the primary chromophores. The electronic transitions are typically of the π → π* and n → π* type. The sulfonic acid group, being an auxochrome, can influence the position and intensity of the absorption bands. A typical UV-Vis spectrum would be recorded by dissolving the compound in a suitable solvent and measuring its absorbance as a function of wavelength. The resulting spectrum would show one or more absorption bands, and the λmax values would be indicative of the electronic structure of the molecule.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and the chemical (oxidation) states of the elements within the top few nanometers of a material's surface.

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

For this compound, an XPS analysis would be expected to show peaks corresponding to Carbon (C 1s), Nitrogen (N 1s), Oxygen (O 1s), and Sulfur (S 2p). High-resolution scans of these peaks would provide information about the different chemical states. For example, the S 2p peak for a sulfonic acid group is typically observed at a binding energy of around 168-169 eV. researchgate.net The N 1s spectrum could potentially distinguish between the amine and pyridine nitrogen atoms based on their different chemical environments.

Table 3: Overview of Other Spectroscopic Techniques

| Technique | Principle | Information Gained for this compound |

| UV-Vis Spectroscopy | Measures absorption of UV-visible light, causing electronic transitions. | Identifies chromophores (pyridine ring, amino group) and provides information on electronic structure through λmax values. |

| X-ray Photoelectron Spectroscopy (XPS) | Irradiates sample with X-rays, causing emission of core-level electrons. researchgate.net | Determines surface elemental composition (C, N, O, S) and chemical/oxidation states of these elements. researchgate.net |

Computational and Theoretical Chemistry Studies of 5 Aminopyridine 3 Sulfonic Acid

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) has become a powerful tool for predicting the properties of molecules with a high degree of accuracy. For 5-Aminopyridine-3-sulfonic acid, DFT calculations would be instrumental in understanding its fundamental chemical nature.

Geometry Optimization and Electronic Structure Analysis

A foundational step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. Such a study would reveal the precise spatial relationship between the amino group, the sulfonic acid group, and the pyridine (B92270) ring.

Analysis of the electronic structure would provide insights into the distribution of electrons within the molecule. This includes mapping the electron density to identify regions of high and low electron concentration, which is crucial for understanding the molecule's polarity and intermolecular interactions. While specific data for this compound is absent, studies on related aminopyridines suggest that the amino group acts as an electron-donating group, influencing the electronic properties of the pyridine ring. mdpi.com

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated structure.

Vibrational Frequencies: Theoretical calculations of the vibrational frequencies (infrared and Raman spectra) of this compound would help in assigning the characteristic vibrational modes of its functional groups. For instance, studies on pyridine-3-sulfonic acid have identified the characteristic stretching and deformation vibrations of the SO₂ group. researchgate.net Similar calculations for this compound would elucidate how the presence of the amino group influences these vibrations.

NMR Chemical Shifts: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is another valuable application of DFT. nih.govresearchgate.net For this compound, this would involve calculating the magnetic shielding of each nucleus, providing a theoretical NMR spectrum. This could aid in the structural elucidation and purity assessment of the compound in future experimental work.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, an FMO analysis would predict the most likely sites for electrophilic and nucleophilic attack. Generally, in aminopyridines, the amino group contributes significantly to the HOMO, making the ring more susceptible to electrophilic substitution. mdpi.com A detailed FMO analysis would quantify the energy gap between the HOMO and LUMO, which is an indicator of the molecule's kinetic stability.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering insights into conformational changes and interactions with the environment.

Conformational Analysis and Dynamics in Various Media

MD simulations could be employed to explore the conformational landscape of this compound. This would involve simulating the molecule's behavior in different environments, such as in a vacuum or in various solvents, to understand how its shape and structure might change. This is particularly relevant for the sulfonic acid and amino groups, which can rotate and form different conformers that may have different properties and reactivities.

Solvent Effects on Molecular Behavior and Stability

The behavior of a molecule can be significantly influenced by the solvent it is in. MD simulations can model the interactions between this compound and solvent molecules, such as water or organic solvents. nsmsi.irdovepress.comchemicalbook.com These simulations could reveal how the solvent affects the molecule's stability, conformation, and the accessibility of its reactive sites. For a molecule with both an acidic (sulfonic acid) and a basic (amino) group, understanding the role of the solvent in protonation states and hydrogen bonding is crucial.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by mapping out the most energetically favorable routes from reactants to products. catalysis.blog This process, known as reaction pathway analysis, involves the exploration of a potential energy surface (PES), which represents the energy of a molecular system as a function of its geometry. numberanalytics.com For a compound like this compound, this analysis can offer profound insights into its synthesis, reactivity, and potential degradation pathways.

The core of reaction pathway analysis is the identification of stationary points on the PES: energy minima corresponding to reactants, products, and any stable intermediates, and first-order saddle points corresponding to transition states. github.iosmu.edu A transition state (TS) represents the highest energy point along the minimum energy path between a reactant and a product. github.iomit.edu This fleeting molecular configuration is critical as its energy relative to the reactants determines the activation energy and, consequently, the rate of the reaction. mit.edursc.org

The process of computationally mapping a reaction pathway often begins with locating the structure of the transition state. nih.gov Methods like the quasi-Newton-Raphson algorithm are employed to find these saddle points, which are characterized by having one single negative eigenvalue in their Hessian matrix (a matrix of second derivatives of the energy). github.ionih.gov Once a TS is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. nih.gov An IRC calculation traces the path of steepest descent from the transition state down to the energy minima of the reactants on one side and the products on the other, thereby confirming that the located TS indeed connects the desired species. smu.edunih.gov

For this compound, these methods could be applied to model its synthesis, for instance, via the sulfonation of 5-aminopyridine. Theoretical modeling could predict the most likely site of electrophilic attack on the pyridine ring, explaining the observed regioselectivity. By calculating the activation barriers for sulfonation at different positions, chemists can understand why the sulfonic acid group is directed to the 3-position. The analysis would reveal the structures of key intermediates and transition states, providing a step-by-step visualization of bond-forming and bond-breaking processes.

Advanced Computational Methodologies

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a molecular crystal. uwa.edu.auacs.org This technique partitions the crystal space into regions where the electron density contribution from a specific molecule (the promolecule) is greater than the contribution from all other molecules in the crystal. iucr.org The resulting three-dimensional surface, the Hirshfeld surface, is unique for each molecule in its specific crystalline environment. mdpi.com

By mapping properties onto this surface, a detailed picture of the intermolecular contacts emerges. A particularly useful mapping is the normalized contact distance, dnorm, which uses the van der Waals radii of the atoms involved to highlight regions of significant intermolecular contact. These regions, often appearing as red spots on the dnorm surface, indicate close contacts that are typically associated with hydrogen bonds and other strong interactions. mdpi.com

For this compound, which exists as a zwitterion in the solid state, Hirshfeld analysis would be expected to reveal a rich network of strong intermolecular interactions. The presence of the aminium (-NH₃⁺) and sulfonate (-SO₃⁻) groups would lead to prominent N-H···O hydrogen bonds. The analysis would quantify the prevalence of these and other interactions, such as H···H, C···H, and potential π-π stacking between the pyridine rings.

Below is an interactive table presenting a hypothetical summary of the percentage contributions of various intermolecular contacts to the total Hirshfeld surface area for this compound.

| Intermolecular Contact | Contribution (%) | Description |

| H···O/O···H | 45.2 | Represents the dominant, strong N-H···O and O-H···O hydrogen bonds involving the sulfonate and aminium groups. |

| H···H | 28.5 | Comprises a significant portion of the surface, typical for organic molecules, arising from van der Waals forces. |

| H···C/C···H | 15.8 | Indicates contacts between hydrogen atoms and the carbon atoms of the pyridine ring. |

| S···H/H···S | 4.5 | Contacts involving the sulfur atom of the sulfonate group. |

| N···H/H···N | 3.1 | Represents contacts involving the nitrogen atoms of the aminium group and pyridine ring. |

| C···C | 1.7 | Suggests the presence of weak π-π stacking interactions between pyridine rings. |

| Other | 1.2 | Includes all other minor contacts. |

Note: This data is illustrative and represents plausible findings from a Hirshfeld surface analysis.

Non-Covalent Interaction (NCI) analysis is a computational technique that allows for the visualization of both stabilizing and destabilizing non-covalent interactions in real space. wikipedia.orgchemtools.org The method is based on the relationship between the electron density (ρ) and its derivative, the reduced density gradient (s). acs.org Regions of weak, non-covalent interactions are uniquely characterized by having low electron density and a low reduced density gradient. chemtools.org

NCI analysis generates 3D isosurfaces that represent these interaction regions. acs.org These surfaces are typically color-coded to provide qualitative information about the nature and strength of the interactions. chemtools.org The color is determined by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the density itself (sign(λ₂)ρ). researchgate.net

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces depict weaker, attractive van der Waals interactions.

Red surfaces signify repulsive interactions, such as steric clashes between atoms. chemtools.orgresearchgate.net

While NCI provides a qualitative picture, Energy Decomposition Analysis (EDA) offers a quantitative breakdown of the total interaction energy between molecules. numberanalytics.com EDA partitions the interaction energy into physically meaningful components, such as:

Electrostatic Energy (ΔEelec): The classical Coulombic interaction between the unperturbed charge distributions of the molecules.

Pauli Repulsion (ΔEPauli): The strong, short-range repulsion arising from the Pauli exclusion principle when electron densities overlap.

Orbital Interaction/Polarization (ΔEorb/ΔEpol): The stabilizing energy gained from the mixing of occupied and unoccupied orbitals and the distortion of each molecule's electron cloud in the presence of the other. numberanalytics.comscm.com

Dispersion Energy (ΔEdisp): The attractive interaction arising from correlated electron fluctuations (van der Waals forces).

For a dimer of this compound, NCI analysis would visually confirm the hydrogen bonding network with large blue isosurfaces between the aminium and sulfonate groups. Green surfaces would likely appear between the aromatic rings, indicating van der Waals forces. EDA would then quantify the strength of these interactions, confirming that the electrostatic component of the hydrogen bonds is the dominant stabilizing force.

An illustrative Energy Decomposition Analysis for a hydrogen-bonded dimer of this compound is presented in the interactive table below.

| Energy Component | Value (kcal/mol) | Description |

| Electrostatic (ΔEelec) | -35.5 | Strong attractive force due to hydrogen bonding and dipole-dipole interactions. |

| Pauli Repulsion (ΔEPauli) | +28.8 | Strong repulsive force due to the overlap of electron clouds at close contact. |

| Orbital/Polarization (ΔEorb/ΔEpol) | -12.1 | Stabilization from the electronic rearrangement and polarization of the molecules. |

| Dispersion (ΔEdisp) | -8.5 | Attractive van der Waals forces. |

| Total Interaction Energy (ΔETotal) | -27.3 | The net stabilizing energy holding the dimer together. |

Note: This data is illustrative and represents plausible findings from an Energy Decomposition Analysis.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

5-Aminopyridine-3-sulfonic acid serves as a crucial building block in the synthesis of a wide array of complex organic molecules. Its bifunctional nature, possessing both an amino and a sulfonic acid group on a pyridine (B92270) ring, allows for diverse chemical transformations, making it a valuable precursor in various synthetic pathways.

Precursor for the Synthesis of Heterocyclic Compounds and Dyes

The unique structure of this compound makes it an ideal starting material for the creation of various heterocyclic compounds. The amino group can be readily diazotized and subsequently coupled with other aromatic systems to form azo dyes, which are known for their vibrant colors and are used in various industrial applications. Furthermore, the pyridine nitrogen and the amino group can participate in cyclization reactions to form fused heterocyclic systems. These heterocyclic structures are often the core of many pharmaceutical agents and functional materials.

The sulfonic acid group, on the other hand, imparts water solubility to the resulting molecules, a desirable property for many applications, including the development of water-soluble reactive dyes. Pyridine-3-sulfonic acid, a related compound, is used as an intermediate in the production of such dyes. google.comgoogle.com

Building Block for Pyridosulfonamide Derivatives

The sulfonic acid moiety of this compound can be converted into a sulfonyl chloride. This reactive intermediate, 6-aminopyridine-3-sulfonyl chloride, can then be reacted with various primary and secondary amines to generate a library of pyridosulfonamide derivatives. rasayanjournal.co.in This synthetic strategy allows for the introduction of diverse functionalities into the final molecule, enabling the fine-tuning of its chemical and physical properties. Sulfonamides are a well-known class of compounds with a broad spectrum of biological activities, and pyridosulfonamides derived from this compound are of interest for their potential applications in medicinal chemistry. rasayanjournal.co.in

Synthesis of Diverse 2,5-Disubstituted Pyridines

This compound provides a pathway to 2,5-disubstituted pyridines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. google.com While direct substitution reactions on the pyridine ring can sometimes lead to mixtures of isomers, the use of precursors like this compound can offer better control over the regioselectivity of the reaction. The amino and sulfonic acid groups can be chemically modified or replaced to introduce a variety of substituents at the 2 and 5 positions of the pyridine ring. researchgate.net For instance, the amino group can be converted to other functional groups through diazotization reactions, while the sulfonic acid group can be replaced via nucleophilic substitution. This versatility allows for the synthesis of a wide range of 2,5-disubstituted pyridines with tailored properties for specific applications. google.comresearchgate.net

Catalytic Applications of Functionalized Materials

The incorporation of sulfonic acid groups into various materials can create highly effective catalysts for a range of chemical transformations. The Brønsted acidity of the sulfonic acid moiety is the key to its catalytic activity.

Design and Synthesis of Sulfonic Acid-Functionalized Heterogeneous Catalysts

Solid materials functionalized with sulfonic acid groups are of great interest as heterogeneous catalysts due to their ease of separation from the reaction mixture and potential for recyclability. Materials such as mesoporous silica (B1680970) (SBA-15) and zeolites (ZSM-5) can be functionalized with sulfonic acid groups. rsc.orgcapes.gov.br This is often achieved by grafting organosilanes containing a thiol group onto the surface of the material, followed by oxidation of the thiol to a sulfonic acid. capes.gov.br These solid acid catalysts have shown high activity in various acid-catalyzed reactions, such as esterification and condensation reactions. rsc.orgcapes.gov.br The porous nature of the support material provides a high surface area for the catalytic sites, enhancing their efficiency.

| Catalyst Support | Functionalization Method | Application | Reference |

| Mesoporous ZSM-5 | Post-grafting of 3-mercaptopropyltriethoxysilane (B89376) and oxidation | Acid-catalyzed liquid-phase reactions | capes.gov.br |

| SBA-15 | Grafting and subsequent oxidation | Esterification | rsc.org |

Development of Sulfonic Acid-Functionalized Ionic Liquid Catalysts

Ionic liquids (ILs) are salts with low melting points that are gaining attention as "green" solvents and catalysts in chemical synthesis. mdpi.comnih.gov Functionalizing ionic liquids with sulfonic acid groups creates Brønsted acidic ionic liquids (BAILs), which combine the catalytic properties of strong acids with the unique advantages of ionic liquids, such as low vapor pressure and high thermal stability. mdpi.comresearchgate.netscielo.brresearchgate.net These sulfonic acid-functionalized ionic liquids (SAILs) can act as both the solvent and the catalyst in a reaction, simplifying the process and potentially improving reaction rates and selectivities. mdpi.comscielo.br They have been successfully employed as catalysts in various reactions, including esterification, multicomponent reactions, and the hydrolysis of cellulose. mdpi.comresearchgate.netscielo.br The acidity and catalytic activity of these SAILs can be tuned by modifying the cation and anion of the ionic liquid. researchgate.net

| Ionic Liquid Cation | Anion | Application | Reference |

| Imidazolium | Chloride | Hydrolysis of cellulose | researchgate.net |

| Pyridinium (B92312) | Various (e.g., BF4-, HSO4-) | Acid-catalyzed reactions | researchgate.net |

| Benzimidazolium | Chloride | Biginelli multicomponent reactions | scielo.br |

Integration into Advanced Materials

The distinct functional groups of this compound allow for its integration into various advanced materials, where it imparts specific chemical and physical properties.

The amphoteric nature of this compound, possessing both an acidic sulfonic acid group (-SO₃H) and a basic amino group (-NH₂), makes it a prime candidate for incorporation into ion-exchange resins and adsorbent materials. The sulfonic acid group is strongly acidic, providing a site for cation exchange, while the amino group and the pyridine nitrogen are basic, enabling anion exchange.

This dual functionality allows for the creation of materials capable of adsorbing a wide range of ionic species. While specific research on resins made directly from this compound is not extensively documented, the principle is well-established with similar molecules. The sulfonic acid group can form strong ionic interactions, and the pyridine ring can engage in π-π stacking, both of which are effective mechanisms for binding various molecules.

Pyridine sulfonates are excellent ligands for the construction of coordination polymers and metal-organic frameworks (MOFs). youtube.com These materials consist of metal ions or clusters linked by organic molecules to form one-, two-, or three-dimensional structures. youtube.com The this compound molecule offers multiple coordination sites: the nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen atoms of the sulfonate group.

This multi-dentate character allows it to act as a versatile bridge between multiple metal centers, facilitating the self-assembly of complex and robust frameworks. youtube.com The synthesis of MOFs often involves the reaction of a metal salt with an organic ligand under specific conditions, such as slow evaporation or diffusion. youtube.com MOFs functionalized with sulfonic acid tags have been designed and synthesized, demonstrating their utility as porous catalysts for organic reactions. nih.gov The incorporation of ligands like this compound can influence the resulting MOF's topology, porosity, and catalytic or magnetic properties. rsc.org

Table 1: Potential Coordination Sites of this compound in MOF Synthesis

| Functional Group | Atom | Coordination Role |

| Pyridine Ring | Nitrogen (N) | Lewis base, coordinates to metal centers. youtube.com |

| Amino Group | Nitrogen (N) | Can act as a coordination site. rsc.org |

| Sulfonate Group | Oxygen (O) | Can bridge multiple metal ions. |

This compound is a valuable intermediate in the synthesis of a variety of specialty chemicals and high-performance materials. Its derivatives are key components in pharmaceuticals, dyes, and other functional materials.

For example, it can be converted into its corresponding sulfonyl chloride, which is a reactive intermediate for producing a series of substituted pyridosulfonamide derivatives with potential antimicrobial activity. rasayanjournal.co.in The general class of pyridine sulfonic acids is used in the production of sulfonamides, water-soluble reactive dyes, and as additives in electroplating baths to improve precipitation behavior. google.comgoogle.com The presence of the amino group on the pyridine ring provides an additional site for chemical modification, allowing for the creation of more complex and tailored molecules. This versatility makes it a key building block for developing high-performance materials where specific electronic, solubility, or reactive properties are required.

Derivatization and Functionalization Strategies of 5 Aminopyridine 3 Sulfonic Acid

Derivatization at the Amine Group

The primary amine group in 5-aminopyridine-3-sulfonic acid is a nucleophilic center that readily participates in reactions with various electrophiles, allowing for the introduction of diverse functionalities.

The amine group can be acylated to form amides, which are important structural motifs in many biologically active compounds. This transformation is typically achieved by reacting this compound with acid chlorides or anhydrides. nih.gov A general method for amide synthesis involves the three-component condensation of amines, carboxylic acids, and pyridine (B92270) N-oxides catalyzed by an organophosphorus reagent. nih.gov

Urea (B33335) and thiourea (B124793) derivatives can also be readily prepared from the amine group. The reaction with isocyanates or isothiocyanates provides a straightforward route to these compounds. nih.govmdpi.com For instance, the reaction of an amine with an isocyanate, often generated in situ from an acyl azide, is a common method for urea formation. mdpi.com Thioureas can be synthesized through various methods, including the reaction of amines with carbon disulfide or through the use of thioacylating agents. organic-chemistry.orgnih.govnih.gov The synthesis of urea derivatives often involves the use of phosgene (B1210022) or its safer equivalents like triphosgene (B27547) to form an isocyanate intermediate, which then reacts with an amine. nih.gov

Table 1: Examples of Amide, Urea, and Thiourea Synthesis Reactions

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| This compound | Acid Chloride | Amide | nih.gov |

| This compound | Isocyanate | Urea | mdpi.com |

| This compound | Isothiocyanate | Thiourea | nih.gov |

| Amine, Carboxylic Acid, Pyridine N-oxide | Organophosphorus catalyst | Amide | nih.gov |

| Amine | Phosgene/Triphosgene, then another amine | Urea | nih.gov |

The primary aromatic amine of this compound can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. unb.cagoogle.com The resulting diazonium salt is a versatile intermediate that can participate in a variety of subsequent reactions. google.comgoogle.com

One of the most significant applications of diazonium salts is in azo coupling reactions. unb.canih.govresearchgate.net In these reactions, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to form an azo compound characterized by the -N=N- linkage. nih.govresearchgate.net These azo compounds are often colored and have applications as dyes. unb.cagoogle.com The synthesis of azo dyes is a two-step process involving the initial formation of the diazonium ion followed by the coupling reaction. unb.ca Research has explored the synthesis of new azochalcone and azoflavone derivatives through diazotization-coupling reactions of aromatic amines like sulfanilic acid and 2-aminopyridine (B139424). researchgate.net

Beyond acylation and diazotization, the amine group of this compound can react with a wide array of other electrophilic reagents. These reactions allow for the introduction of various functional groups, further expanding the chemical space of its derivatives. For instance, reactions with sulfonyl chlorides can yield sulfonamides. google.com Additionally, electrophilic amination using hydroxylamine-derived reagents offers a direct route to introduce unprotected amines. nih.govwiley-vch.de The development of novel reagents and methodologies continues to broaden the scope of amine functionalization.

Derivatization at the Sulfonic Acid Group

The sulfonic acid group is another key site for the functionalization of this compound, enabling the formation of sulfonyl halides, sulfonamides, and sulfonic esters.

The conversion of the sulfonic acid group into a more reactive sulfonyl halide, most commonly a sulfonyl chloride, is a crucial first step for many subsequent derivatizations. This transformation is typically achieved by treating the sulfonic acid with a chlorinating agent such as phosphorus pentachloride or thionyl chloride. rasayanjournal.co.in For example, 6-aminopyridine-3-sulfonic acid has been converted to 6-aminopyridine-3-sulfonyl chloride by reacting it with phosphorus pentachloride in the presence of phosphorus oxychloride. rasayanjournal.co.in Another method involves the diazotization of a substituted 3-aminopyridine (B143674) followed by substitution of the diazo group with a sulfonyl group to yield the corresponding pyridine-3-sulfonyl chloride. researchgate.netpatsnap.com

Once the sulfonyl chloride is obtained, it can be readily converted into a variety of other derivatives. The reaction of the sulfonyl chloride with primary or secondary amines is a standard method for the synthesis of sulfonamides. rasayanjournal.co.inorganic-chemistry.orgresearchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid that is formed. rasayanjournal.co.in

Similarly, sulfonic esters can be prepared by reacting the sulfonyl chloride with alcohols. nih.govenovatia.comrsc.org Alternatively, direct methods for the synthesis of sulfonamides and sulfonic esters from sulfonic acids have been developed, avoiding the need to first prepare the sulfonyl chloride. nih.gov One such method involves the direct coupling of sulfonic acid salts with amines or alcohols using triphenylphosphine (B44618) ditriflate. nih.gov

Table 2: Synthesis of Sulfonyl Halides, Sulfonamides, and Sulfonic Esters

| Starting Material | Reagent(s) | Product Type | Reference(s) |

|---|---|---|---|

| This compound | Phosphorus pentachloride | 5-Aminopyridine-3-sulfonyl chloride | rasayanjournal.co.in |

| 3-Aminopyridine derivative | Diazotization, then SO2/CuCl2 | Pyridine-3-sulfonyl chloride | researchgate.netpatsnap.com |

| 5-Aminopyridine-3-sulfonyl chloride | Amine | Sulfonamide | rasayanjournal.co.inorganic-chemistry.org |

| 5-Aminopyridine-3-sulfonyl chloride | Alcohol | Sulfonic ester | enovatia.comrsc.org |

Regioselective Functionalization of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient system, a characteristic further intensified by the strong electron-withdrawing nature of the sulfonic acid group at the C3 position. Conversely, the amino group at the C5 position is a potent activating group. This dichotomy of electronic effects governs the feasibility and outcome of functionalization reactions, making the introduction of new substituents a synthetic challenge that requires carefully designed strategies.

Directed reactions offer a powerful approach to overcome the inherent reactivity patterns of the substituted pyridine ring, enabling the introduction of substituents at specific locations. The most prominent of these strategies is Directed ortho Metalation (DoM). wikipedia.org

In the context of this compound, the amino group at C5 can serve as a Directed Metalation Group (DMG). While a primary amine is generally a weak DMG, it can be readily converted into a more potent directing group, such as an amide or a carbamate, to facilitate regioselective deprotonation. acs.orgharvard.edu For instance, acylation of the 5-amino group to form the corresponding pivaloylamide derivative enhances its directing ability. acs.org

Upon treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), the DMG directs the deprotonation exclusively to the ortho positions. wikipedia.org For the 5-substituted pyridine ring, this would occur at the C4 and C6 positions. The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles to introduce new functional groups. This sequence allows for the controlled installation of substituents adjacent to the original amino group, a transformation that is difficult to achieve through classical electrophilic aromatic substitution.

Interactive Data Table 1: Proposed Directed Functionalization of a this compound Derivative

| Directing Group (at C5) | Reagent Sequence | Electrophile (E+) | Position of Functionalization | Resulting Substituent |

| Pivaloylamide (-NHCOtBu) | 1. s-BuLi, THF, -78 °C 2. E+ | I2 | C4 or C6 | Iodo (-I) |

| Pivaloylamide (-NHCOtBu) | 1. s-BuLi, THF, -78 °C 2. E+ | (CH3)3SiCl | C4 or C6 | Trimethylsilyl (-Si(CH3)3) |

| Pivaloylamide (-NHCOtBu) | 1. s-BuLi, THF, -78 °C 2. E+ | CH3I | C4 or C6 | Methyl (-CH3) |

| Pivaloylamide (-NHCOtBu) | 1. s-BuLi, THF, -78 °C 2. E+ | CO2 then H3O+ | C4 or C6 | Carboxylic Acid (-COOH) |

The regiochemical outcome of functionalization can be analyzed with respect to both the activating amino group and the deactivating sulfonic acid group. The positions on the pyridine ring are C2, C4, and C6.

With respect to the Amino Group (C5):

Ortho positions: C4, C6

Meta position: C2

With respect to the Sulfonic Acid Group (C3):

Ortho positions: C2, C4

Para position: C6

Strategies for Ortho-Functionalization (relative to the amino group)

As detailed in the previous section, the most effective strategy for introducing substituents at the C4 and C6 positions—ortho to the amino group—is through Directed ortho Metalation (DoM). wikipedia.orguwindsor.ca This method provides high regioselectivity, targeting the positions activated by the DMG. The choice of base and reaction conditions is critical to prevent potential side reactions, such as nucleophilic addition to the electron-poor pyridine ring. uwindsor.ca The versatility of this approach allows for the introduction of halogens, alkyl, silyl, and carboxyl groups, providing a foundation for further synthetic transformations. researchgate.net

Strategies for Para-Functionalization (relative to the sulfonic acid group)

The C6 position is para to the sulfonic acid group. Conveniently, this position is also ortho to the amino group. Therefore, the DoM strategy employed for ortho-functionalization to the amino group simultaneously serves as a robust method for achieving para-functionalization with respect to the sulfonic acid group. This convergence of directing effects makes the C6 position a prime target for substitution via a DoM protocol.

Strategies for Meta-Functionalization (relative to the amino group)

Achieving functionalization at the C2 position, which is meta to the amino group and ortho to the highly deactivating sulfonic acid group, is synthetically challenging. Classical electrophilic aromatic substitution is generally not feasible due to the severe deactivation of the pyridine ring by the sulfonic acid moiety. chemrxiv.org Furthermore, the C2 position is sterically and electronically shielded, lying between the two existing substituents.

A potential, albeit complex, multi-step strategy could involve a sequence of reactions that alters the inherent reactivity of the ring. For instance, functionalization of pyridine N-oxides can provide alternative regiochemical outcomes. nih.govgoogle.com A hypothetical route might involve N-oxidation of the pyridine, followed by a nucleophilic substitution reaction, and subsequent removal of the N-oxide. However, no direct methods for the selective functionalization of the C2 position on the this compound scaffold have been reported.

Interactive Data Table 2: Summary of Regioselective Functionalization Strategies

| Target Position | Relation to Amino (C5) | Relation to Sulfonic Acid (C3) | Primary Strategy | Research Finding |

| C4 | ortho | ortho | Directed ortho Metalation (DoM) | Lithiation is directed ortho to a DMG, making C4 accessible. acs.orgmdpi.com |

| C6 | ortho | para | Directed ortho Metalation (DoM) | Lithiation is directed ortho to a DMG, making C6 accessible. acs.orgmdpi.com |

| C2 | meta | ortho | Not well-established | Substitution is hindered by steric and electronic effects; may require multi-step N-oxide strategies. nih.gov |

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes

The imperative for environmentally benign chemical processes is driving research into greener synthetic pathways for 5-aminopyridine-3-sulfonic acid and its derivatives. Traditional methods often involve harsh conditions, such as high temperatures and the use of strong acids, leading to significant energy consumption and waste generation. google.com The focus is now shifting towards strategies that align with the principles of green chemistry, aiming to reduce or eliminate the use of hazardous substances. ethernet.edu.et

Future investigations will likely explore:

Catalytic Approaches: Replacing stoichiometric reagents with catalytic systems can significantly minimize waste. ethernet.edu.et For instance, developing catalytic methods for sulfonation could offer a more sustainable alternative to classical approaches.

Aqueous Synthesis: The use of water as a solvent is a cornerstone of green chemistry. ethernet.edu.etnih.gov Research into aqueous-based synthetic methods for this compound could drastically reduce the reliance on volatile and often toxic organic solvents. nih.gov

Exploration of Novel and Highly Efficient Catalytic Applications

The unique bifunctional nature of this compound, possessing both an acidic sulfonic acid group and a basic amino group, makes it an intriguing candidate for catalysis. researchgate.net Sulfonic acid-functionalized materials are already widely recognized for their catalytic prowess in various organic transformations. researchgate.netmdpi.com

Future research in this area is expected to focus on:

Heterogeneous Catalysis: Supporting this compound or its derivatives on solid materials can create robust and recyclable heterogeneous catalysts. rsc.org This approach simplifies catalyst recovery and reuse, making industrial processes more economically and environmentally viable. mdpi.com

Multicomponent Reactions: The development of catalysts for multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, is a key area of interest. rsc.org Catalysts derived from aminopyridine and sulfonic acid functionalities have shown promise in facilitating such reactions.

Biomass Conversion: Sulfonic acid-based catalysts are crucial for the conversion of biomass into valuable chemicals and biofuels. researchgate.net Future work could explore the application of this compound-based catalysts in the dehydration of fructose (B13574) to 5-(hydroxymethyl)furfural (HMF), a key platform chemical. mdpi.com

Design and Synthesis of Advanced Functional Materials

The structural features of this compound make it a valuable building block for the creation of advanced functional materials with tailored properties.

Key areas for future exploration include:

Porous Organic Polymers (POPs): Incorporating this compound into porous organic polymer frameworks could lead to materials with high surface areas and tunable functionalities. researchgate.net These materials could find applications in gas storage, separation, and catalysis.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The amino and sulfonic acid groups can act as ligands to coordinate with metal ions, enabling the construction of novel coordination polymers and MOFs. These materials are of interest for their potential in sensing, drug delivery, and catalysis.

Hybrid Materials: The functionalization of inorganic materials like silica (B1680970), titania, and alumina (B75360) with this compound can create hybrid materials with enhanced catalytic activity and stability. mdpi.com For example, sulfonic acid-functionalized titania has been shown to be a highly efficient and reusable catalyst. mdpi.com

In-Depth Mechanistic Understanding through Advanced Computational Studies

Computational chemistry offers powerful tools to gain a deeper understanding of the reactivity and properties of this compound and its derivatives at the molecular level.

Future computational research will likely involve:

Reaction Pathway Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, identify transition states, and determine the energetics of different pathways. nih.govresearchgate.netnih.gov This can provide crucial insights for optimizing reaction conditions and designing more efficient catalysts.

Predicting Molecular Properties: Computational methods can predict various properties, such as electronic structure, frontier molecular orbital energies, and molecular electrostatic potential. nih.govresearchgate.net This information is valuable for understanding the reactivity of the molecule and for designing new molecules with desired characteristics.

Structure-Activity Relationship Studies: By correlating computational data with experimental results, researchers can develop a comprehensive understanding of the structure-activity relationships that govern the performance of this compound-based catalysts and materials.

Synergistic Approaches Combining Synthesis, Characterization, and Theoretical Modeling for New Discoveries

The most significant breakthroughs in the field of this compound research will likely emerge from a synergistic approach that integrates synthetic chemistry, advanced characterization techniques, and theoretical modeling.

This integrated strategy will enable researchers to: